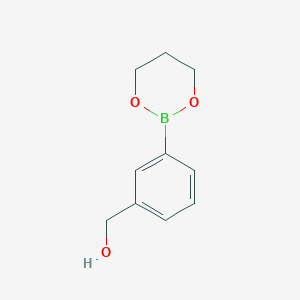

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

Description

Properties

Molecular Formula |

C10H13BO3 |

|---|---|

Molecular Weight |

192.02 g/mol |

IUPAC Name |

[3-(1,3,2-dioxaborinan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C10H13BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,12H,2,5-6,8H2 |

InChI Key |

XXYDGVIDFMGXNT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol and Its Derivatives

Introduction: The Strategic Role of Boron in Modern Drug Discovery

For many years, boron-containing compounds were largely sidestepped in medicinal chemistry, often due to a misconception about their toxicity.[1][2][3] However, the landscape has dramatically shifted, particularly with the clinical success of drugs like the proteasome inhibitor bortezomib.[2][4] This has catalyzed a renaissance in the exploration of organoboron compounds, with boronic acids and their derivatives now recognized as a versatile and valuable class of molecules in drug development.[2][3][5] These compounds are lauded for their unique ability to form reversible covalent bonds with biological nucleophiles, their generally low toxicity, and their capacity to modulate the physicochemical and pharmacokinetic properties of parent molecules.[1][3][5]

At the heart of this technical guide is (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol , a key building block that masterfully combines three strategic chemical motifs: a stable cyclic boronic ester, a versatile phenyl ring, and a reactive hydroxymethyl group. The 1,3,2-dioxaborinane moiety serves as a robust protecting group for the otherwise metabolically labile boronic acid, enhancing its stability for synthesis and formulation while allowing for its potential release under physiological conditions.[6][7] This scaffold is not merely an inert carrier; it is a highly functional and adaptable platform for constructing complex molecular architectures, primarily through the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]

This guide provides an in-depth analysis of the synthesis, characterization, and strategic applications of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold to accelerate the discovery of novel therapeutics.

Core Synthesis and Derivatization Strategies

The utility of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol lies in its design as a modifiable scaffold. The synthetic strategy is centered on creating the core structure, which can then be elaborated through two primary vectors: reactions at the hydroxymethyl group and cross-coupling reactions at the carbon-boron bond.

Synthesis of the Core Scaffold

The preparation of the title compound typically involves a multi-step sequence starting from an appropriate halogenated precursor, such as (3-bromophenyl)methanol. The key transformation is the conversion of the carbon-halogen bond to a carbon-boron bond, which is then protected as a cyclic ester.

Conceptual Workflow for Synthesis

Caption: General synthetic workflow for the core (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol scaffold.

Derivatization Pathways

Once synthesized, the core scaffold offers two orthogonal sites for chemical modification:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functional groups through standard organic transformations such as oxidation (to the aldehyde or carboxylic acid), etherification, or esterification. This allows for the attachment of pharmacophores, solubility enhancers, or linkers for conjugation.

-

The C-B Bond (Suzuki-Miyaura Coupling): The dioxaborinane group is an excellent coupling partner in palladium-catalyzed reactions. It can react with a vast range of aryl or heteroaryl halides (or triflates) to form new carbon-carbon bonds, enabling the rapid construction of complex biaryl systems that are prevalent in many drug candidates.[8][10][11]

Physicochemical Properties and Characterization

A thorough understanding of the properties of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is crucial for its effective use. The 1,3,2-dioxaborinane ring, formed from 1,3-propanediol, confers greater oxidative and hydrolytic stability compared to the free boronic acid or even some other cyclic esters like pinacol esters (Bpin).[6][7][12] This enhanced stability is critical for purification, storage, and handling during multi-step syntheses.

| Property | Value | Source |

| CAS Number | 851136-86-2 | [13] |

| Molecular Formula | C₁₀H₁₃BO₃ | - |

| Molecular Weight | 192.02 g/mol | - |

| Physical Form | Solid | - |

| Storage | Requires cold-chain transportation, store at 2-8°C | [13] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, a singlet for the benzylic -CH₂OH protons, and multiplets for the three sets of methylene protons in the dioxaborinane ring. ¹¹B NMR provides a distinctive signal confirming the presence and electronic environment of the boron atom.[14][15]

-

Mass Spectrometry (MS): A key diagnostic feature in the mass spectrum is the isotopic pattern of boron, which consists of two major isotopes: ¹¹B (80% abundance) and ¹⁰B (20% abundance). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak, providing a clear signature for a boron-containing compound.

Strategic Application in Drug Discovery

The true power of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol derivatives is realized when they are employed as strategic building blocks in the assembly of complex, biologically active molecules.

The Building Block Approach

The molecule's bifunctional nature—a site for coupling and a site for functionalization—makes it an ideal component for fragment-based drug discovery (FBDD) and lead optimization campaigns. The phenylmethanol core can be designed to interact with a specific sub-pocket of a biological target, while the boronic ester is used to systematically explore adjacent chemical space by coupling it with a diverse library of aryl and heteroaryl halides.

Caption: Role of the scaffold in a typical drug discovery workflow via Suzuki-Miyaura coupling.

Boronic Acids as Pharmacophores

While the dioxaborinane often serves as a stable precursor, the free boronic acid it protects can itself be a potent pharmacophore. Boronic acids are well-known for their ability to act as transition-state analogues, forming reversible covalent adducts with the catalytic serine or threonine residues in the active sites of enzymes, particularly proteases.[2] Therefore, derivatives can be designed where the ester is intended to hydrolyze in vivo, releasing the active boronic acid at the site of action. The drug Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, exemplifies this strategy.[2]

Key Experimental Protocols

Disclaimer: These protocols are intended as illustrative examples. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of the Core Scaffold from (3-Bromophenyl)methanol

This protocol outlines a plausible route based on standard organometallic and borylation procedures.

Step 1: Protection of the Alcohol

-

Dissolve (3-bromophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (1.5 eq) and cool the mixture to 0°C.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise and allow the reaction to warm to room temperature overnight.

-

Quench with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the TBDMS-protected ether.

Step 2: Borylation and Esterification

-

Dissolve the TBDMS-protected bromide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or N₂).

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78°C.

-

Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78°C.

-

Allow the reaction to warm slowly to room temperature and stir for 4 hours.

-

Cool to 0°C and quench by slow addition of 1M HCl. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate. To the combined organic layers, add 1,3-propanediol (1.5 eq) and stir vigorously overnight at room temperature with a Dean-Stark trap or molecular sieves to remove water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection

-

Dissolve the crude boronic ester in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.2 eq, 1M solution in THF) and stir at room temperature for 2 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer, and concentrate.

-

Purify the final product by silica gel column chromatography to yield (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the title compound with a generic heteroaryl bromide (e.g., 2-bromopyridine).[16]

-

To a reaction vial, add (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.2 eq), 2-bromopyridine (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or N₂) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Future Outlook

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its unique combination of a stable, yet reactive, boronic ester and a functionalizable hydroxymethyl group provides medicinal chemists with a powerful tool for rapidly generating and optimizing complex molecular structures. The continued development of novel palladium catalysts and a deeper understanding of the in vivo stability and reactivity of boronic esters will further expand the utility of this and related scaffolds.[17][18] As the demand for novel therapeutics with precisely tuned properties grows, the strategic implementation of versatile building blocks like (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2020251118. Available at: [Link]

-

Lacey, M., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. Available at: [Link]

-

Valdez, C. A., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]

-

Sanders, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7, 1027-1059. Available at: [Link]

-

Yusuf, M., et al. (2023). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering Science and Research, 1(1). Available at: [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. Available at: [Link]

-

Martinez-Alvarez, L. M., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3418. Available at: [Link]

-

Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1319. Available at: [Link]

-

Martinez-Alvarez, L. M., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

PubChem. (n.d.). 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 851136-86-2|(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Methodological & Application

reaction conditions for (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol cross-coupling

Application Note: Reaction Conditions for (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling of (3-(1,3,2-dioxaborinan-2-yl)phenyl)methanol is a highly efficient method for installing a meta-hydroxymethylphenyl moiety onto complex organic scaffolds. While pinacol boronic esters (BPin) dominate the literature, 1,3,2-dioxaborinanes offer a unique balance of bench stability and atom economy. This application note details the mechanistic rationale, optimal reaction conditions, and self-validating protocols required to successfully couple this specific bifunctional substrate with various aryl halides, ranging from reactive iodides to challenging chlorides.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The coupling of (3-(1,3,2-dioxaborinan-2-yl)phenyl)methanol presents two primary chemical considerations:

-

Activation of the 1,3,2-Dioxaborinane Motif: Unlike highly sterically hindered boronic esters that can sometimes undergo direct transmetalation, 1,3,2-dioxaborinanes typically require base-mediated hydrolysis to reveal the active boronate anion prior to transmetalation[1],[2]. The 6-membered dioxaborinane ring (derived from 1,3-propanediol) is more susceptible to hydrolysis than the 5-membered pinacol ester. Therefore, a biphasic solvent system containing water and an inorganic base (e.g.,

or -

Tolerance of the Free Hydroxymethyl Group: The presence of a free benzylic alcohol (-

) often raises concerns regarding competitive alkoxide binding to the palladium center. However, under standard aqueous Suzuki conditions, the Pd(II) intermediate exhibits a strong thermodynamic and kinetic preference for transmetalation with the activated boronate over the hard oxygen nucleophile of the alcohol[3]. Protecting groups are unnecessary provided that ultra-strong bases (like -

Catalyst Selection: For standard electrophiles (aryl iodides and bromides), the robust bidentate catalyst

provides excellent stability against the aqueous basic conditions. For highly unreactive aryl chlorides, Buchwald precatalysts such as XPhos Pd G2 are mandatory. XPhos Pd G2 undergoes rapid reductive elimination to form a highly active, monoligated Pd(0) species that can easily insert into strong

Workflow Visualization

The following diagram illustrates the critical base-mediated pre-activation step and the subsequent catalytic cycle.

Fig 1. Catalytic cycle and base-mediated pre-activation of the 1,3,2-dioxaborinane substrate.

Validated Experimental Protocols

Protocol A: Standard Biphasic Coupling (For Aryl Bromides and Iodides)

This protocol utilizes a robust Pd(II) precatalyst and mild carbonate base, ideal for substrates without extreme steric hindrance.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv, 1.0 mmol)

-

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.2 equiv, 1.2 mmol)

- (0.05 equiv, 5 mol%)

- (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane /

(4:1 v/v, 10 mL total)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, (3-(1,3,2-dioxaborinan-2-yl)phenyl)methanol, and

. -

Solvent Addition: Add 8 mL of degassed 1,4-Dioxane. Stir for 2 minutes to dissolve the organic components.

-

Base Addition: Dissolve

in 2 mL of degassed deionized -

Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

-

Reaction: Heat the mixture to 85 °C under an Argon atmosphere for 4–8 hours.

-

Self-Validation Checkpoint: At t = 30 mins, analyze the organic layer via LC-MS. You should observe the disappearance of the dioxaborinane mass and the appearance of the free boronic acid mass

, confirming successful pre-activation. -

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and

(10 mL). Separate the layers, extract the aqueous layer with EtOAc (2 x 15 mL), dry the combined organics over

Protocol B: Advanced High-Activity Coupling (For Aryl Chlorides)

Aryl chlorides possess a high bond dissociation energy, requiring electron-rich, bulky ligands to facilitate oxidative addition. XPhos Pd G2 is the premier choice for this transformation[5],[6].

Reagents:

-

Aryl Chloride (1.0 equiv, 1.0 mmol)

-

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.5 equiv, 1.5 mmol)

-

XPhos Pd G2 (0.02 equiv, 2 mol%)

- (3.0 equiv, 3.0 mmol)

-

Solvent: THF /

(4:1 v/v, 10 mL total)

Step-by-Step Methodology:

-

Preparation: Charge a vial with the aryl chloride, the boronic ester, XPhos Pd G2, and anhydrous

. -

Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF (8 mL) followed by degassed

(2 mL) via syringe. -

Reaction: Heat the mixture to 70 °C (or 80 °C if using Toluene instead of THF) for 6–12 hours.

-

Self-Validation Checkpoint: Upon reaching 70 °C, the mixture should transition from a pale suspension to a homogeneous dark red/brown solution. This color change is the visual validation of the G2 precatalyst undergoing reductive elimination to form the active Pd(0) species.

-

Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via automated flash chromatography (typically Hexanes/EtOAc gradient). The product spot on TLC will be strongly UV-active and will stain positively with

due to the oxidizable benzylic alcohol.

Quantitative Data Summary

The following table summarizes the causal relationship between the electrophile class, the required catalytic system, and the expected outcomes.

| Electrophile Class | Recommended Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Expected Yield |

| Aryl Iodides | Dioxane / | 80 - 85 | 2 - 4 | > 90% | ||

| Aryl Bromides | Dioxane / | 85 - 90 | 4 - 8 | 80 - 90% | ||

| Aryl Chlorides | XPhos Pd G2 (2 mol%) | THF / | 70 - 80 | 6 - 12 | 75 - 85% | |

| Sterically Hindered | XPhos Pd G2 (5 mol%) | Toluene / | 90 - 100 | 12 - 18 | 60 - 80% |

Note: The excess of boronic ester is increased to 1.5 equivalents for Aryl Chlorides to compensate for potential protodeboronation that can occur over extended reaction times at elevated temperatures.

References

-

Denmark, S. E., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." PMC - NIH. Available at:[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." Royal Society of Chemistry. Available at:[Link]

-

Scientific Labs. "XPhos Pd G2, 741825-250MG." SLS Ireland. Available at:[Link]

-

Wikipedia. "Suzuki reaction - Mechanism and Industrial Applications." Wikipedia. Available at: [Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.ie [scientificlabs.ie]

solvent selection for coupling (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

Application Note: Solvent Optimization for the Suzuki-Miyaura Cross-Coupling of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

Executive Summary

The Suzuki-Miyaura cross-coupling of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol presents a unique physicochemical challenge. The molecule contains two distinct functional moieties: a moderately stable 1,3,2-dioxaborinane ring (a 6-membered boronic ester) and a protic, polar benzylic alcohol (-CH₂OH). Successful coupling requires a solvent system that precisely balances the solubility of this highly polar substrate with the inorganic base, while controlling the rate of dioxaborinane hydrolysis to prevent premature protodeboronation. This application note provides a causality-driven guide to solvent selection, mechanistic pathways, and a self-validating experimental protocol.

Mechanistic Causality: The Role of Solvent in Dioxaborinane Activation

Unlike the highly sterically hindered and robust pinacol esters (BPin), 1,3,2-dioxaborinanes exhibit intermediate hydrolytic stability[1]. They are less prone to spontaneous degradation than free boronic acids but will hydrolyze under aqueous basic conditions.

In Suzuki-Miyaura couplings, the solvent dictates the transmetalation mechanism[2]. For a polar substrate like (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, the solvent system drives the reaction through one of two primary pathways:

-

Path A (The Boronate Pathway): Dominant in anhydrous or low-water solvent systems (e.g., pure DMF or Toluene). The base coordinates directly to the dioxaborinane boron atom, forming a reactive, nucleophilic tetra-coordinated boronate that attacks the Pd(II) complex.

-

Path B (The Oxo-Palladium Pathway): Dominant in aqueous biphasic or miscible systems (e.g., 1,4-Dioxane/H₂O or 2-MeTHF/MeOH/H₂O). The base (e.g., OH⁻ or CO₃²⁻) replaces the halide on the Pd(II) intermediate to form a Pd-OH or Pd-OR species, which then reacts with the neutral boronic ester[2].

Because the benzylic alcohol group on the substrate acts as a hydrogen-bond donor, it significantly increases the molecule's affinity for aqueous and polar phases. Consequently, mixed aqueous-organic systems are highly effective, as they solubilize both the polar organic substrate and the inorganic base (e.g., K₂CO₃), facilitating a smooth Path B transmetalation[3][4].

Mechanistic pathways for dioxaborinane transmetalation based on solvent polarity and water content.

Solvent Selection Matrix

The following table summarizes quantitative and qualitative data for selecting the optimal solvent system for (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, based on field-proven optimizations[4][5][6][7].

| Solvent System | Base | Substrate Solubility | Transmetalation Pathway | Expected Yield | Causality & Field Notes |

| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Excellent | Path B (Oxo-Pd) | >85% | Optimal baseline. Dioxane solubilizes the benzylic alcohol; water dissolves the base. 20% water maximizes yield without causing excessive substrate hydrolysis[3][4]. |

| 2-MeTHF / MeOH / H₂O (1:1:1) | KOH | Excellent | Path B (Oxo-Pd) | ~85-95% | Green chemistry choice. Methanol bridges the aqueous and organic phases, creating a highly homogeneous environment for the polar substrate[5]. |

| Toluene / H₂O (5:1) | K₃PO₄ | Moderate | Path A / B Mix | 60-70% | Biphasic. The polar benzylic alcohol partitions poorly into toluene. Requires vigorous stirring (>800 rpm) and a stronger base (K₃PO₄) to drive transmetalation[7]. |

| THF (Anhydrous) | TMSOK | Good | Path A (Boronate) | >80% | Anhydrous alternative. Completely prevents protodeboronation. Requires a soluble organic base like TMSOK to function without water[6]. |

Self-Validating Experimental Protocol

This protocol utilizes the 1,4-Dioxane / H₂O (4:1) system, optimized for polar dioxaborinane derivatives. It is designed as a self-validating workflow: specific in-process controls (IPCs) are embedded to ensure causality between the observed physical state and the chemical mechanism.

Materials Required:

-

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.2 equiv)

-

Aryl halide electrophile (1.0 equiv)

-

Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane (Degassed)

-

Deionized H₂O (Degassed)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing (Critical for preventing homocoupling)

-

Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O.

-

Sparge the solvent mixture with Argon or N₂ for at least 30 minutes.

-

Causality: Oxygen in the presence of water and Pd(0) rapidly induces the homocoupling of the dioxaborinane, consuming the starting material.

-

Step 2: Reaction Assembly

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.2 mmol), K₂CO₃ (3.0 mmol), and the Pd catalyst (0.05 mmol).

-

Evacuate and backfill the flask with Argon (3 cycles).

-

Add 5.0 mL of the degassed Dioxane/H₂O mixture via syringe.

-

Validation Checkpoint 1: The mixture should initially appear as a heterogeneous suspension. Upon heating, the K₂CO₃ will dissolve into the aqueous micro-droplets, and the polar substrate will fully solubilize.

-

Step 3: Heating and In-Process Control (IPC)

-

Heat the reaction to 80 °C under vigorous stirring (minimum 800 rpm to ensure biphasic mixing).

-

Validation Checkpoint 2 (1 Hour IPC): Withdraw a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.

-

Diagnostic: You should observe the disappearance of the aryl halide. If the mass corresponding to benzyl alcohol (protodeboronation byproduct) exceeds 15% relative to the product, the hydrolysis rate of the dioxaborinane is too high. Corrective Action: Lower the temperature to 65 °C.

-

Step 4: Workup and Isolation

-

Cool the mixture to room temperature. The biphasic nature will become more pronounced.

-

Dilute with Ethyl Acetate (15 mL) and wash with Brine (2 x 10 mL).

-

Causality: The benzylic alcohol product is highly polar. Using brine instead of pure water prevents the product from partitioning into the aqueous waste layer.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Step-by-step self-validating experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Field-Proven Insights

-

Issue: High levels of Protodeboronation.

-

Causality: Excess water at elevated temperatures accelerates the hydrolytic cleavage of the C-B bond before the transmetalation step can occur.

-

Solution: Shift the solvent ratio to a less aqueous system (e.g., Dioxane/H₂O 9:1) or transition entirely to an anhydrous protocol using THF and Potassium Trimethylsilanolate (TMSOK)[6].

-

-

Issue: Incomplete Conversion / Catalyst Stalling.

-

Causality: Poor solubility of the inorganic base or the polar benzylic alcohol in the organic phase, leading to a stalled catalytic cycle at the Pd(II) intermediate stage.

-

Solution: Introduce a bridging protic solvent. Transitioning to a 2-MeTHF / MeOH / H₂O (1:1:1) system homogenizes the reaction mixture, allowing the polar benzylic alcohol to interact seamlessly with the active catalyst[5].

-

References

-

Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process. ACS Publications. Available at:[Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at:[Link]

-

Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Applied and Basic Sciences. Available at:[Link]

-

Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at:[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at:[Link]

-

trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. Available at:[Link]

-

Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at:[Link]

Sources

- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajabs.org [ajabs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

Troubleshooting & Optimization

improving yield of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol coupling reactions

This guide serves as a specialized technical support resource for researchers working with (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol .

Unlike standard boronic acids or pinacol esters, the 1,3,2-dioxaborinane (propylene glycol ester) moiety presents a unique kinetic profile. It is thermodynamically more stable than 5-membered cyclic esters (like pinacol), often requiring specific activation strategies to achieve high yields. This guide addresses the "activation-stability" trade-off critical to this reagent.

Module 1: Reaction Setup & Optimization

Before starting your experiment, review these critical parameters to ensure the active transmetallating species is generated efficiently.

Q: Why is my reaction stalling despite using standard Suzuki conditions?

A: The 1,3,2-dioxaborinane ring is likely too stable under anhydrous or weak base conditions.

-

The Mechanism: Suzuki coupling requires the formation of a boronate "ate" complex or hydrolysis to the free boronic acid to undergo transmetallation. The 6-membered dioxaborinane ring is significantly more resistant to hydrolysis than pinacol esters.

-

The Fix: You must introduce water and a suitable base to drive the equilibrium toward the active species.

-

Solvent: Switch to a biphasic system (e.g., 1,4-Dioxane/Water 4:1 or THF/Water 5:1 ).

-

Base: Use bases that generate hydroxide ions in situ. Cs₂CO₃ or K₃PO₄ are superior to mild organic bases because they facilitate the hydrolysis of the cyclic ester.

-

Q: Does the free alcohol group (-CH₂OH) require protection?

A: Generally, no, but it dictates your base selection.

-

Chemospecificity: The primary alcohol is compatible with Pd(0)/Pd(II) cycles.

-

Risk Factor: Strong alkoxide bases (e.g., NaOtBu) can deprotonate the alcohol, potentially coordinating to the Pd center and poisoning the catalyst or causing side reactions with electrophiles.

-

Recommendation: Stick to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Avoid hydrides or alkoxides unless necessary.

Q: What is the "Slow Release" Strategy for this reagent?

A: Use the stability of the dioxaborinane to your advantage to prevent protodeboronation. Free phenylboronic acids with electron-donating groups (or neutral ones) can undergo protodeboronation (loss of the boron group) faster than the cross-coupling event.

-

The Strategy: By using the dioxaborinane ester in a biphasic mixture, you create a "slow release" reservoir. The ester hydrolyzes slowly to the acid, which is immediately consumed by the catalyst. This keeps the concentration of the unstable free acid low, minimizing decomposition side reactions.

Module 2: Troubleshooting Low Yields

Use this decision matrix to diagnose specific failure modes.

Scenario A: High Starting Material Recovery (No Reaction)

-

Diagnosis: The boronic ester is not activating.

-

Solution:

-

Increase Water Content: Ensure the solvent ratio contains at least 20% water.

-

Switch Catalyst: Move to a more active precatalyst like XPhos Pd G2 or Pd(dppf)Cl₂·DCM .

-

Temperature: Dioxaborinanes often require heating (80–100 °C) to overcome the activation energy of hydrolysis.

-

Scenario B: Protodeboronation (Product is Benzyl Alcohol)

-

Diagnosis: The active boronic acid is forming but decomposing before it couples.

-

Solution:

-

Concentration: Increase the concentration of the aryl halide electrophile.

-

Catalyst Load: Increase catalyst loading (to 5 mol%) to speed up the oxidative addition/transmetallation steps relative to decomposition.

-

Anhydrous Activation: If water is causing decomposition, switch to anhydrous conditions using a fluoride source (e.g., CsF or TBAF ) to activate the boron via a fluoroboronate intermediate, bypassing the hydrolysis step.

-

Scenario C: Homocoupling (Biaryl Formation)

-

Diagnosis: Oxygen presence or excessive catalyst oxidation.[1]

-

Solution:

-

Degassing: Sparge solvents with Argon/Nitrogen for at least 15 minutes.

-

Stoichiometry: Ensure a slight excess of the boronic ester (1.2–1.5 equiv) to account for self-coupling losses.

-

Module 3: Recommended Protocol (Step-by-Step)

This protocol is optimized for the hydrolytic activation of 1,3,2-dioxaborinanes.

Standard Hydrolytic Suzuki Coupling

| Component | Equivalents | Role |

| Aryl Halide (Electrophile) | 1.0 equiv | Limiting Reagent |

| (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol | 1.2 – 1.5 equiv | Nucleophile (Stable Precursor) |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 – 0.05 equiv | Robust Catalyst |

| Cs₂CO₃ | 2.0 – 3.0 equiv | Base (Promotes Activation) |

| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent System |

Procedure:

-

Charge: Add the aryl halide, boronic ester, and Cs₂CO₃ to a reaction vial equipped with a stir bar.

-

Purge: Seal the vial and purge with inert gas (N₂ or Ar) for 5 minutes.

-

Solvent: Add the degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst: Quickly add the Pd catalyst under a positive pressure of inert gas.

-

Heat: Stir vigorously at 90 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

-

Purification: The free alcohol group increases polarity; use a gradient of 0–50% EtOAc/Hexanes for silica chromatography.

Module 4: Visualizing the Mechanism

Understanding the activation pathway is key to troubleshooting.

Caption: The "Slow Release" pathway: The dioxaborinane ester must hydrolyze to the acid to enter the catalytic cycle. Balancing this rate prevents decomposition.

References

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2018.[3]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2024.

-

Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 2014.[4]

-

An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. BenchChem, 2025.

Sources

Technical Support Center: Stability of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile boronic ester in their synthetic workflows. We will address the common and often frustrating issue of protodeboronation—the undesired cleavage of the carbon-boron bond—and provide expert-driven, actionable solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is a chemical side reaction where the C–B (carbon-boron) bond in an organoborane compound is cleaved and replaced by a C–H (carbon-hydrogen) bond[1]. For your starting material, (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, this reaction converts it into simple methanol, consuming your reagent and drastically reducing the yield of your desired product in reactions like Suzuki-Miyaura cross-couplings[2].

Q2: I thought using a boronic ester, like a dioxaborinane, was supposed to prevent this issue. Why is it still happening?

This is a common and critical misconception. While esterification of a boronic acid can improve shelf-life and handling, it does not guarantee stability under reaction conditions[3][4][5][6]. In fact, some studies have shown that six-membered ring esters (like the 1,3,2-dioxaborinane) can undergo protodeboronation even faster than the parent boronic acid under certain basic, aqueous conditions[7]. The stability of boronic esters is highly nuanced and depends heavily on the specific reaction environment[3][4][5][6].

Q3: What are the primary factors that trigger protodeboronation in my experiments?

Protodeboronation is highly sensitive to reaction conditions. The most common culprits are:

-

Presence of Base: The reaction is often catalyzed by base, which is a required component of many cross-coupling reactions. High pH generates a more reactive arylboronate anion, which is susceptible to protonolysis[1][3][8].

-

Water/Proton Source: The "proto" in protodeboronation refers to a proton. Water is the most common proton source, making anhydrous conditions critical[9].

-

Elevated Temperatures: Higher temperatures accelerate the rate of this undesired side reaction[10].

-

Catalyst System: The palladium catalyst itself, particularly when paired with bulky phosphine ligands, can actively promote protodeboronation[11].

Visual Guide: The Competing Reaction Pathways

The success of your reaction depends on favoring the productive cross-coupling pathway over the degradative protodeboronation pathway.

Caption: Competing pathways for the boronic ester starting material.

Troubleshooting Guide: A Deeper Dive

Q4: My reaction yield is low and LC-MS analysis shows a significant peak for methanol. Where do I start my troubleshooting?

This is a classic sign of protodeboronation. Follow this logical workflow to diagnose and solve the issue.

Caption: A logical workflow for troubleshooting protodeboronation.

Q5: You mentioned the choice of base is critical. Can you elaborate on the chemical reasoning?

Certainly. The mechanism for base-catalyzed protodeboronation involves an equilibrium where the neutral boronic ester reacts with a hydroxide ion to form a negatively charged "boronate" species [ArB(OR)₂(OH)]⁻[1]. This boronate is significantly more electron-rich, which weakens the C-B bond and makes the aryl group more susceptible to being cleaved by a proton from water.

-

Strong Bases (NaOH, KOH): These bases have a high concentration of hydroxide ions, which pushes the equilibrium heavily towards the unstable boronate species, dramatically accelerating protodeboronation[12][13].

-

Weaker Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These bases are less Brønsted basic and establish a much lower concentration of the reactive boronate species. This slows the rate of protodeboronation, giving the desired productive cross-coupling reaction a much better chance to occur first[8].

| Base | Type | pKa (of conjugate acid) | Typical Impact on Protodeboronation |

| KOH / NaOH | Strong Hydroxide | ~15.7 | High Risk: Maximizes formation of reactive boronate. |

| K₂CO₃ | Moderate Carbonate | ~10.3 | Reduced Risk: A good starting point for optimization.[8] |

| K₃PO₄ | Weaker Phosphate | ~12.3 | Low Risk: Often the base of choice for sensitive substrates. |

| Cs₂CO₃ | Carbonate | ~10.3 | Reduced Risk: Often used, but can be very hygroscopic. |

Q6: Can the solvent system itself contribute to the problem, even if it's labeled "anhydrous"?

Absolutely. Solvents are a primary source of hidden water.

-

Hygroscopic Solvents: Ethers (like Dioxane, THF) and alcohols are notoriously hygroscopic and will absorb atmospheric moisture over time. A previously opened bottle of "anhydrous" solvent may no longer be dry.

-

Aqueous Base: Using an aqueous solution of a base (e.g., 2M K₂CO₃) directly introduces a large amount of water, the key reagent for protodeboronation. While sometimes necessary, this should be a last resort for highly sensitive substrates.

Expert Insight: For maximum security, use a freshly opened bottle of anhydrous solvent from a reputable supplier or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) immediately before use.

Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling

This protocol is designed as a baseline to minimize protodeboronation. Individual optimization for your specific coupling partners is likely necessary.

Objective: To perform a Suzuki-Miyaura coupling while minimizing the risk of protodeboronation of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol.

Materials & Reagents:

-

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol (1.0 eq)

-

Aryl Halide (1.1 - 1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

-

Anhydrous Solvent (e.g., Toluene/Dioxane)

Procedure:

-

Vessel Preparation (Critical):

-

Place a magnetic stir bar into a Schlenk flask or a sealable reaction vial.

-

Flame-dry the flask under high vacuum to remove adsorbed moisture.

-

Allow the flask to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).

-

-

Reagent Addition (Inert Atmosphere):

-

Under a positive flow of inert gas, add the solid reagents in the following order: K₃PO₄, (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, your aryl halide, and finally the palladium catalyst.

-

Causality Note: Adding the base and boronic ester first ensures they are well-dispersed before the catalyst is introduced.

-

-

Solvent Addition & Degassing:

-

The solvent must be rigorously deoxygenated to protect the Pd(0) catalyst. Use a solvent that has been degassed by either:

-

Sparging: Bubbling Argon or Nitrogen through the solvent for 20-30 minutes.

-

Freeze-Pump-Thaw: Performing three cycles of freezing the solvent (liquid N₂), evacuating the headspace, and thawing under inert gas.

-

-

Add the degassed solvent to the reaction flask via a gas-tight syringe. The final concentration should typically be between 0.1-0.5 M with respect to the limiting reagent.

-

-

Reaction Execution & Monitoring:

-

Seal the vessel and place it in a pre-heated oil bath or heating block set to the lowest temperature known to be effective for your aryl halide (e.g., start at 80 °C).

-

Begin vigorous stirring.

-

Monitor the reaction progress closely using TLC or LC-MS. Take small aliquots via syringe at regular intervals (e.g., every 60 minutes).

-

Trustworthiness Check: The goal is to identify the point of maximum product formation before significant decomposition of the boronic ester occurs. Do not let the reaction run overnight without prior kinetic data.

-

-

Workup:

-

Once the starting material is consumed (or conversion plateaus), cool the reaction to room temperature.

-

Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

-

Proceed with standard aqueous extraction, drying (e.g., over MgSO₄), and purification (e.g., column chromatography).

-

References

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

-

Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Figshare. [Link]

-

Wikipedia. Protodeboronation. Wikipedia. [Link]

-

Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

-

Zhang, G., et al. (2017). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. ResearchGate. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Al-Amin, M., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. [Link]

-

Al-Amin, M., et al. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-

Perrin, C. L., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

-

Butters, M., et al. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

-

D'Amato, E. M., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Low Reactivity of Cyclic Boronic Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of cyclic boronic esters in cross-coupling reactions. By understanding the underlying principles governing their reactivity, you can effectively diagnose and resolve common experimental challenges.

Troubleshooting Guide: Overcoming Sluggish Reactions

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with a pinacol boronic ester (Bpin) is slow or incomplete. What are the primary causes and how can I enhance the reaction rate?

Low reactivity of pinacol boronic esters is a common challenge. The stability of the pinacol ester, which makes it easy to handle, can also be the source of its sluggishness in cross-coupling reactions.[1] Here are the key factors and troubleshooting steps:

Causality:

-

Steric Hindrance: The four methyl groups on the pinacol backbone create significant steric bulk around the boron center.[2] This can impede the approach of the palladium catalyst and the base, which are necessary for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

-

Reduced Lewis Acidity: The electron-donating nature of the oxygen atoms in the ester reduces the Lewis acidity of the boron atom.[3] This makes the boronic ester less susceptible to activation by the base, a necessary step to facilitate transmetalation.[4]

-

Hydrolysis to Boronic Acid: For transmetalation to occur efficiently, the boronic ester often needs to hydrolyze to the more reactive boronic acid in situ.[3] If the hydrolysis is slow or incomplete under the reaction conditions, the overall reaction rate will be diminished.

Troubleshooting Protocol:

-

Optimize the Base: The choice and strength of the base are critical. A stronger base can facilitate both the hydrolysis of the boronic ester and the formation of the reactive boronate species.[4]

-

Increase Water Content: While anhydrous conditions are sometimes necessary to prevent side reactions like protodeboronation, a certain amount of water is often required to promote the hydrolysis of the boronic ester.

-

Action: If using an anhydrous solvent system, try adding a small amount of water (e.g., 1-5% v/v) to your reaction mixture.

-

-

Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric hindrance and promote both hydrolysis and transmetalation.

-

Action: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products.

-

-

Change the Ligand: The ligand on the palladium catalyst plays a crucial role in modulating its reactivity and steric profile.

-

Action: If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) which can promote the oxidative addition and transmetalation steps.[7]

-

-

Consider an Alternative Boronic Ester: If optimization of the above parameters fails, the inherent stability of the pinacol ester may be the limiting factor.

-

Action: Explore the use of less sterically hindered or more easily hydrolyzed cyclic boronic esters, such as those derived from ethylene glycol or catechol.[3]

-

Q2: I'm observing significant protodeboronation of my cyclic boronic ester, leading to low yields of the desired cross-coupled product. How can I suppress this side reaction?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction, especially with electron-rich or heteroaromatic boronic esters.[2][5]

Causality:

-

Presence of Protic Sources: Water, alcohols, or even acidic protons on other molecules in the reaction mixture can serve as proton sources for this undesired reaction.[3][6]

-

Base-Catalyzed Decomposition: The same base used to promote the Suzuki-Miyaura coupling can also catalyze protodeboronation, particularly at elevated temperatures.[3]

-

Instability of the Boronic Acid Intermediate: If the cyclic boronic ester hydrolyzes to a particularly unstable boronic acid, this intermediate may rapidly undergo protodeboronation before it can participate in the cross-coupling reaction.[8]

Troubleshooting Protocol:

-

Use Anhydrous Conditions: Minimizing the presence of water is the most direct way to reduce protodeboronation.

-

Select a Milder Base: A less aggressive base can often suppress protodeboronation while still being effective for the cross-coupling.

-

Action: Switch from strong bases like NaOH or KOH to milder alternatives such as K₃PO₄ or KF.[5]

-

-

Employ a More Stable Boronic Ester Derivative: Some boronic ester derivatives are specifically designed to be more resistant to protodeboronation.

-

Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.

-

Action: If possible, run the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling reaction.

-

Q3: My reaction with a sterically hindered cyclic boronic ester is failing. Are there specific strategies for activating these challenging substrates?

Highly substituted or bulky cyclic boronic esters can be particularly unreactive due to severe steric hindrance.[10]

Causality:

-

Extreme Steric Hindrance: The steric bulk not only hinders the approach of the catalyst and base but can also disfavor the formation of the necessary palladium-boronate complex for transmetalation.[2][11]

-

Thermodynamically Unfavorable Complexation: In some cases, the formation of the Pd-O-B linked intermediate required for transmetalation can be thermodynamically unfavorable with sterically demanding esters.[11]

Troubleshooting Protocol:

-

Utilize Smaller, More Active Catalysts: A less sterically demanding catalyst may be able to access the hindered boron center more effectively.

-

Pre-activation of the Boronic Ester: It may be possible to convert the unreactive boronic ester to a more reactive species before adding the palladium catalyst.

-

Switch to a Less Hindered Boronic Ester: If the steric bulk is insurmountable, using an alternative, less hindered boronic ester is the most practical solution.

-

Action: Synthesize the corresponding boronic acid and use it directly, or form a less hindered ester, such as a neopentyl glycol ester.[3]

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamental properties and reactivity of cyclic boronic esters.

Q4: What is the fundamental difference in reactivity between acyclic and cyclic boronic esters?

The primary difference lies in their stability and, consequently, their reactivity.

-

Cyclic Boronic Esters (e.g., pinacol esters): The cyclic structure provides significant stability against degradation pathways like oxidation and protodeboronation.[1][16] This stability, however, often translates to lower reactivity in cross-coupling reactions due to steric hindrance and reduced Lewis acidity.[2][3]

-

Acyclic Boronic Esters: These are generally more reactive than their cyclic counterparts because they are less sterically hindered and more readily undergo hydrolysis to the highly reactive boronic acid. However, they are also typically less stable and more challenging to handle and purify.[17]

Q5: How does the diol used to form the cyclic boronic ester influence its reactivity?

The choice of diol has a profound impact on the steric and electronic properties of the resulting boronic ester, which in turn dictates its stability and reactivity.[11]

| Diol Type | Ring Size | Key Characteristics | Impact on Reactivity |

| Ethylene Glycol | 5-membered | Less steric bulk than pinacol. | Generally more reactive than pinacol esters due to easier hydrolysis and less steric hindrance. |

| Pinacol | 5-membered | High steric bulk from four methyl groups.[2] | Lower reactivity due to steric hindrance and increased stability.[2][3] |

| 1,3-Propanediol | 6-membered | Forms a six-membered ring. | Can exhibit different reactivity profiles; their electrophilicity is decreased compared to 5-membered ring esters, which can make transmetalation less favorable.[11] |

| Catechol | 5-membered | Electron-withdrawing aromatic ring. | Increased Lewis acidity of the boron center can enhance reactivity in some cases, but the transmetalation barrier can be higher than for boronic acids.[2] |

Q6: What are MIDA boronates and when should I consider using them?

N-methyliminodiacetic acid (MIDA) boronates are a class of highly stable, crystalline, and easily handled boronic acid surrogates.[8][18][19]

Key Features:

-

Exceptional Stability: MIDA boronates are exceptionally stable to air, moisture, and chromatography, making them easy to purify and store long-term.[8][18][20]

-

Controlled Release: They are unreactive under standard anhydrous cross-coupling conditions but can be deprotected under mild aqueous basic conditions to slowly release the corresponding boronic acid.[8][9][18]

-

Iterative Cross-Coupling: Their stability allows for sequential cross-coupling reactions by selectively deprotecting one MIDA boronate in the presence of others.[8][20][21]

When to Use MIDA Boronates:

-

When working with unstable boronic acids (e.g., 2-heteroaryl boronic acids) that are prone to decomposition or protodeboronation.[8][9]

-

For iterative cross-coupling strategies to build complex molecules in a controlled, step-wise manner.[20]

-

When ease of handling, purification, and long-term storage of the boron-containing reagent is a priority.

Q7: Can I use cyclic boronic esters in non-precious metal-catalyzed cross-coupling reactions?

Yes, but with some important considerations. While palladium catalysis is most common, there is growing interest in using more earth-abundant metals like nickel.[12][13] However, nickel-catalyzed Suzuki-Miyaura couplings have historically been challenging with Lewis-basic arylboron nucleophiles, especially pinacol esters.[12][13]

Recent advances have identified specific nickel precatalysts and ligand systems that can effectively catalyze the coupling of heteroaryl pinacol boronic esters with heteroaryl halides under mild conditions.[12][13] If you are considering a non-precious metal catalyst, it is crucial to consult the literature for specific protocols and catalyst systems that have been demonstrated to be effective for your substrate class.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity in Suzuki-Miyaura couplings with cyclic boronic esters.

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.

- Gillis, E. P., & Burke, M.D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.

- Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 14(1), 422–425.

- Sandrock, D. L., & Molander, G. A. (2010). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. Journal of the American Chemical Society, 132(48), 17262–17264.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Poster presented at the meeting of the American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- Leonori, D., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.

-

ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... [Image]. Retrieved from [Link]

- Butts, C. P., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17462–17475.

- Biswas, S., et al. (2020). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 11(23), 5945–5952.

- ChemRxiv. (2022). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. [Preprint].

- Kaldas, S. J., et al. (2021). Oxidative Rearrangement of MIDA (N-Methyliminodiacetic Acid)

- Sigman, M. S., & Carrow, B. P. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(6), 3537–3546.

- Biswas, S., et al. (2020). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 11(23), 5945–5952.

-

Wikipedia. (n.d.). N-Methyliminodiacetic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from [Link]

- ACS Omega. (2025, January 2).

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13586–13589.

- Royal Society of Chemistry. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Organometallic Chemistry for Synthesis.

-

Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

- Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(29), 9262–9272.

- Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3396–3400.

-

ResearchGate. (n.d.). Lewis base‐catalyzed activation of boronic acids and boronic esters and application in a Giese‐type addition reaction. Retrieved from [Link]

- Synfacts. (2016). Synthesis of N-Methyliminodiacetic Acid Boryl Heteroaryls. 12(01), 0023.

-

UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. Retrieved from [Link]

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]

- Aggarwal, V. K., & Leonori, D. (2014). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation.

-

ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. Reprinted... [Image]. Retrieved from [Link]

- Chemical Society Reviews. (2019, June 3).

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic ester transformations. [Image]. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MIDA Boronates [sigmaaldrich.com]

- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 19. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 20. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Yoneda Labs [yonedalabs.com]

Validation & Comparative

(3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol vs pinacol ester reactivity

An In-Depth Guide to Boronic Ester Reactivity: (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol vs. Pinacol Esters in Suzuki-Miyaura Coupling

Introduction: Beyond the Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a cornerstone for carbon-carbon bond formation that was recognized with the 2010 Nobel Prize in Chemistry.[1] Its success in both academic and industrial settings, particularly in drug development, stems from its broad functional group tolerance and the relatively low toxicity of its organoboron reagents.[1][2] While boronic acids are the archetypal nucleophiles, their inherent instability—propensity for dehydration to form boroxines and susceptibility to protodeboronation—often complicates their handling, purification, and storage.[3]

This has led to the widespread adoption of boronic esters as more robust surrogates. Among these, pinacol esters (Bpin) have become the workhorse of the field.[3][4] However, the demand for greater efficiency, stability, and reactivity in increasingly complex syntheses has spurred the exploration of alternative esterifying diols. This guide provides a senior application scientist’s perspective on the comparative reactivity of a six-membered cyclic boronic ester, (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, a derivative of the neopentyl glycol class, and the conventional five-membered pinacol ester. We will delve into the mechanistic nuances, present supporting experimental data, and offer practical protocols to guide researchers in selecting the optimal reagent for their specific cross-coupling challenges.

Chapter 1: A Tale of Two Esters: Structural and Physicochemical Properties

The choice of diol used to protect the boronic acid is not trivial; it fundamentally influences the steric and electronic environment of the boron center, which in turn dictates the ester's stability and reactivity.

The Incumbent: Pinacol Boronic Esters (ArBpin)

Pinacol boronic esters are formed by the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), resulting in a five-membered 1,3,2-dioxaborolane ring. Their popularity is rooted in their general stability compared to free boronic acids and their ease of preparation, often via the highly efficient Miyaura borylation.[5]

However, they are not without drawbacks. The four methyl groups create a sterically congested environment around the boron atom.[1] While this steric bulk contributes to their stability, it can also impede the crucial transmetalation step in the catalytic cycle.[1] Furthermore, pinacol esters are susceptible to hydrolysis, especially on silica gel during chromatographic purification, which can lead to poor recovery and streaking.[3][6]

The Challenger: 1,3,2-Dioxaborinane Analogs

The compound (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol belongs to the class of six-membered cyclic boronic esters, specifically a 1,3,2-dioxaborinane. These are typically formed from 1,3-diols, with neopentyl glycol being a prominent parent diol.[4][5]

The six-membered ring structure offers a different geometric and electronic profile. Compared to the planar five-membered ring of pinacol esters, the dioxaborinane ring can adopt a chair-like conformation. This structural difference can alter the bond angles and accessibility of the boron center. As we will explore, this seemingly subtle change has profound implications for both stability and reactivity, with studies on related neopentyl esters demonstrating superior performance in certain contexts.[5][7]

Chapter 2: The Heart of the Reaction: Mechanistic Insights into Transmetalation

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] While each step is critical, the transmetalation—the transfer of the organic group from boron to the palladium center—is often the rate-determining step and the primary stage where the differences between boronic esters become apparent.

For years, a common mechanistic belief was that boronic esters required hydrolysis back to the boronic acid before transmetalation could occur. However, seminal work has provided compelling structural, kinetic, and computational evidence that boronic esters can and do transmetalate directly without prior hydrolysis .[1][7][10] This discovery places the structure of the ester itself at the center of reactivity.

The rate of this direct transmetalation is governed by two key features: (1) the ability to form a pre-transmetalation intermediate with a Pd-O-B linkage, and (2) the nucleophilicity of the ipso-carbon attached to boron.[1][10] The steric and electronic properties endowed by the diol backbone directly modulate these features.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]

- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comparative Guide to the Mass Spectrometric Fragmentation of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol

For researchers and professionals in drug development, understanding the structural integrity and degradation pathways of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing detailed insights into molecular weight and structure through controlled fragmentation. This guide offers an in-depth comparison of mass spectrometric fragmentation behaviors of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol, a compound featuring a boronic acid protected as a 1,3-dioxaborinane ester and a benzylic alcohol. We will explore its fragmentation under two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The choice of ionization technique is critical as it dictates the initial ion formation and subsequent fragmentation pathways, ultimately influencing the quality and interpretability of the mass spectrum. ESI is a "soft" ionization technique ideal for polar, and thermally labile molecules, typically generating protonated or deprotonated molecules with minimal initial fragmentation.[1][2] In contrast, APCI is better suited for less polar, more volatile compounds and often imparts more energy, leading to potentially different fragmentation patterns.[3][4]

Hypothesized Fragmentation Pathways

The fragmentation of (3-(1,3,2-Dioxaborinan-2-yl)phenyl)methanol is anticipated to be driven by its key functional groups: the benzylic alcohol and the 1,3,2-dioxaborinane ring. The presence of boron, with its characteristic isotopic distribution (¹⁰B at ~20% and ¹¹B at ~80%), will be a key diagnostic feature in the mass spectra.